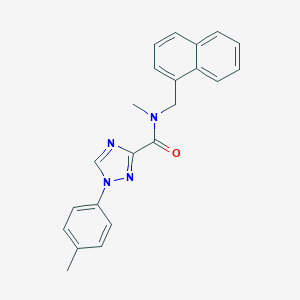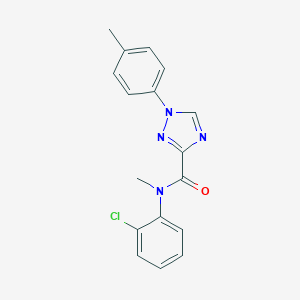![molecular formula C17H14O3 B279003 2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)
2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, commonly known as HCA, is a natural compound found in Garcinia cambogia, a tropical fruit. HCA has gained significant attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of HCA is complex and not fully understood. It is believed that HCA inhibits the enzyme ATP citrate lyase, which is involved in the synthesis of fatty acids. This leads to a decrease in the production of fatty acids and an increase in the oxidation of fatty acids. HCA also has been shown to increase the levels of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Biochemical and Physiological Effects:
HCA has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of triglycerides, LDL cholesterol, and total cholesterol. HCA has also been found to increase the levels of HDL cholesterol. In addition, HCA has been found to decrease the levels of glucose and insulin in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HCA in lab experiments include its availability, low cost, and ease of synthesis. However, the limitations of using HCA in lab experiments include its low solubility in water and its instability at high temperatures.
Zukünftige Richtungen
There are several future directions for the study of HCA. One area of research is to investigate the potential of HCA as a therapeutic agent for the treatment of obesity and diabetes. Another area of research is to investigate the potential of HCA as a chemopreventive agent for the treatment of cancer. In addition, further research is needed to elucidate the mechanism of action of HCA and to optimize its synthesis and formulation.
Synthesemethoden
HCA can be synthesized from the rind of Garcinia cambogia fruit. The extraction process involves grinding the rind and then subjecting it to a solvent extraction. The extract is then purified and concentrated to obtain HCA. The purity of HCA can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
HCA has been extensively studied for its potential therapeutic properties. It has been shown to have anti-obesity, anti-diabetic, anti-inflammatory, and anti-cancer properties. HCA has also been found to have a positive effect on lipid metabolism, glucose metabolism, and insulin sensitivity.
Eigenschaften
Produktname |
2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one |
|---|---|
Molekularformel |
C17H14O3 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
2-hydroxy-3-[(E)-3-(4-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H14O3/c1-12-6-8-13(9-7-12)10-11-15(18)14-4-2-3-5-16(19)17(14)20/h2-11H,1H3,(H,19,20)/b11-10+ |
InChI-Schlüssel |
XZMTZKGSYDQVET-ZHACJKMWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O |
SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278920.png)
![N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278921.png)
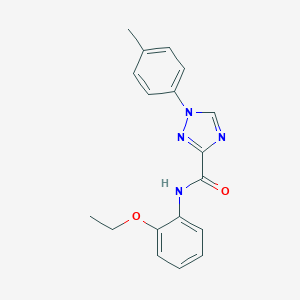
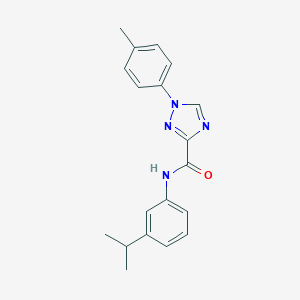
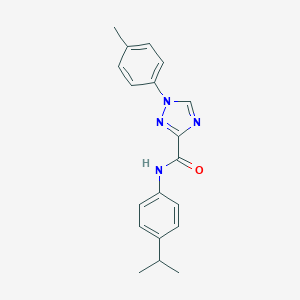
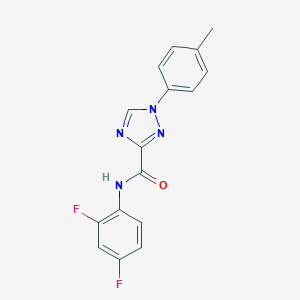

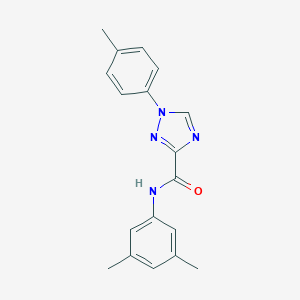
![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)
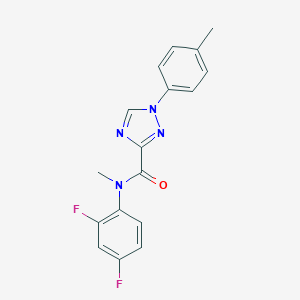
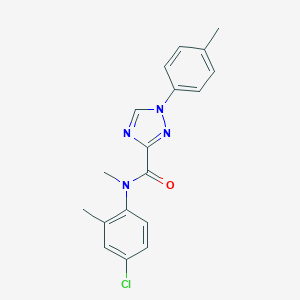
![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)
